
Mirin
Overview
Description
Mirin (C₁₁H₁₀N₂O₂S) is a small-molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs) . Initially identified in a forward chemical genetic screen, this compound blocks MRN-dependent activation of ATM kinase, a central regulator of the DNA damage response (DDR) . Key mechanisms include:
- Inhibition of MRE11 nuclease activity (IC₅₀ = 100 μM in vitro) .
- Suppression of ATM autophosphorylation at Ser1981, disrupting downstream signaling (e.g., Chk2, Nbs1 phosphorylation) .
- Abrogation of the G2/M checkpoint after ionizing radiation (IR), forcing cells into mitosis with unrepaired DNA .
- Dual inhibition of homologous recombination (HR) and non-homologous end joining (NHEJ), promoting genomic instability .
This compound’s broad-spectrum effects on DDR pathways limit its clinical utility, but it remains a valuable research tool for studying MRN biology .
Mechanism of Action
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .
Mode of Action
This compound prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .
Biochemical Pathways
The inhibition of the MRN complex by this compound impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, this compound strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .
Pharmacokinetics
It is known that this compound is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of the MRN complex by this compound leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of this compound could be influenced by factors such as temperature, pH, and the presence of other substances
Biological Activity
Mirin, chemically known as Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, which plays a critical role in DNA double-strand break (DSB) repair and the cellular response to DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer research.
This compound primarily functions by inhibiting the exonuclease activity associated with the Mre11 subunit of the MRN complex. This inhibition prevents the activation of ATM (Ataxia Telangiectasia Mutated), a key protein kinase involved in the DNA damage response (DDR) pathway. By blocking both 3' to 5' and 5' to 3' exonuclease activities, this compound effectively disrupts homology-directed repair (HDR) processes in mammalian cells .
Key Findings
- Inhibition of ATM Activation : this compound prevents MRN-dependent activation of ATM in response to DSBs without affecting ATM protein kinase activity directly .
- Cell Cycle Arrest : Treatment with this compound induces G2/M cell cycle arrest, highlighting its role in triggering DNA damage checkpoints .
- Impact on DNA Repair : this compound significantly inhibits HDR, suggesting that Mre11's exonuclease activity is crucial for effective DNA repair mechanisms .
Case Studies and Research Findings
A series of studies have demonstrated the biological effects of this compound across various cell lines:
-
Cell Line Sensitivity :
- In neuroblastoma cell lines with MYCN amplification (MNA), this compound showed an IC50 range between 22.81 and 48.16 μM, indicating a strong inhibitory effect on cell proliferation.
- Conversely, non-MYCN amplified neuroblastoma cell lines exhibited much higher IC50 values ranging from 90 to 472 μM, suggesting differential sensitivity based on genetic background .
- Induction of DNA Damage Markers :
- Apoptotic Response :
Data Table: Effects of this compound on Different Cell Lines
Cell Line Type | IC50 (μM) | G2/M Arrest Induction | Apoptosis Induction |
---|---|---|---|
MYCN Amplified (MNA) | 22.81 - 48.16 | Yes | Yes |
Non-MYCN Amplified | 90 - 472 | No | Minimal |
Implications for Cancer Research
The ability of this compound to selectively inhibit the MRN complex while sparing other cellular functions makes it a valuable tool in cancer research. Its application can enhance our understanding of DNA repair mechanisms and their implications in cancer therapy:
- Targeted Cancer Therapy : By exploiting the differential sensitivity of cancer cells to this compound, researchers can develop strategies that combine this compound with other therapeutic agents to enhance treatment efficacy.
- Understanding Genomic Stability : The study of this compound's effects helps elucidate the role of Mre11 in maintaining genomic stability, which is critical for preventing tumorigenesis.
Scientific Research Applications
Mirin is a chemical inhibitor initially recognized for its action on the MRE11 protein, a key component of the MRN complex involved in DNA repair . However, recent studies suggest that this compound also has MRE11-independent effects, particularly related to mitochondrial DNA (mtDNA) integrity .
Inhibition of MRE11 Exonuclease Activity
This compound is a validated pharmacological inhibitor of MRE11 exonuclease activity . It inhibits MRE11-associated exonuclease activity and prevents MRN-dependent activation of ATM without affecting ATM protein kinase activity .
- Anticancer Research: this compound induces DNA damage and cell death in MNA cells . It has shown a strong reduction in proliferation in MNA neuroblastoma cell lines at concentrations as low as 40 μM . IC50 values for this compound range between 22.81 and 48.16 μM for MNA cell lines, while other cell lines show IC50 values between 90 to 472 μM . In neuroblastoma-xenografted mice, this compound-treated mice showed a sharp suppression of tumor growth compared to controls .
Mitochondrial DNA Integrity
This compound has been shown to improve mitochondrial DNA (mtDNA) integrity and prevent inflammatory reactions linked to mtDNA .
- Prevention of Immune Response: this compound prevents immune response activation caused by mitochondrial DNA (mtDNA) breakage and release upon replication stalling . It prevents mitochondrial replication fork breakage in mitochondrial 3’-exonuclease MGME1 deficient cells and the resulting innate immune response induction, independently of MRE11 .
- Effects on mtDNA Supercoiling: this compound causes alteration of mtDNA supercoiling and accumulation of hemicatenated replication termination intermediates, which are hallmarks of topoisomerase dysfunction . It counteracts the effects of mitochondrially targeted TOP3A overexpression, including relaxation of supercoiled mtDNA and its breakage within the non-coding region (NCR) .
Cellular Effects
This compound affects cell cycle checkpoints and DNA repair mechanisms .
- G2/M Checkpoint Abolishment: this compound abolishes the G2/M checkpoint and homology-dependent repair in mammalian cells . It causes an increase of G2 population in exponentially growing TOSA4 cultures and dramatically increases mitotic cell population after irradiation of G2 phase U2OS cultures by preventing IR-induced G2/M checkpoint .
*It does not inhibit Rad50-associated adenylate kinase or Exonulease III .
Overcoming Limitations
This compound is rather insoluble in aqueous, alcoholic, or oleic media, which limits its use in vivo . To overcome this, this compound can be encapsulated in nanoparticles made of the copolymer poly(lactic-co-glycolic)-co-polyethylene glycol (PLGA-b-PEG) . This allows for the creation of water-dispersible polymeric nanoparticles (PNPs), which can entrap, protect, and deliver lipophilic drugs within the body .
Other Applications
This compound has potential applications in nanotechnology .
Neuroblastoma Xenografts in Mice
In a study involving neuroblastoma-xenografted mice, daily injections of this compound (50 mg/kg) or empty nanoparticles were administered . The this compound-treated group exhibited a notable suppression of tumor growth compared to the control group . Histopathological analysis revealed hypocellular tumor areas with neoplastic cell nests scattered in a desmoplastic stroma reaction, along with the occurrence of apoptosis . Additionally, this compound induced DDR markers and p53 accumulation in treated samples .
MGME1-Knockout Cells
Q & A
Basic Research Questions
Q. How do researchers determine the optimal concentration of Mirin for inhibiting MRN complex activity in vitro?
Methodological Answer: Optimal this compound concentrations are established through dose-response experiments, typically using a range of concentrations (e.g., 0–40 µM) to assess inhibition efficiency. For example, in HEK293 and HCT116 cell lines, modified read percentages and c-MMEJ repair efficiency were measured via amplicon sequencing and bioinformatics analysis, with error bars (SD) indicating reproducibility . Controls (e.g., DMSO-treated cells) are critical to isolate this compound-specific effects. Dose-response curves are analyzed to identify the half-maximal inhibitory concentration (IC50), balancing efficacy and cytotoxicity .
Q. What experimental controls are essential when studying this compound’s effects on DNA repair pathways?
Methodological Answer: Key controls include:
- Negative controls: Untreated cells or vehicle-only (e.g., DMSO) groups to baseline cellular responses.
- Positive controls: Cells treated with DNA-damaging agents (e.g., ionizing radiation) to validate pathway activation.
- Specificity controls: Co-treatment with this compound and MRN complex activators (e.g., nuclease-deficient Mre11 mutants) to confirm target engagement .
Data must be normalized to control groups to account for variability in repair efficiency across cell lines .
Q. How is this compound’s biochemical specificity validated in studies of homologous recombination (HR) deficiency?
Methodological Answer: Specificity is validated through:
- Co-immunoprecipitation (Co-IP): Testing this compound’s disruption of MRN complex interactions (e.g., Mre11-Rad50-Nbs1) .
- Functional assays: Comparing HR efficiency in wild-type vs. MRN-deficient cells post-Mirin treatment.
- Off-target screens: Profiling this compound’s effects on unrelated pathways (e.g., non-homologous end joining) using inhibitors like KU-55933 (ATM inhibitor) to isolate MRN-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects across different cell lines or experimental models?
Methodological Answer: Contradictions arise from differences in cell-type-specific DNA repair mechanisms or this compound bioavailability. To address this:
- Cross-validation: Replicate experiments in isogenic cell lines (e.g., prostate cancer LNCaP vs. HEK293) under identical conditions .
- Pharmacokinetic profiling: Measure intracellular this compound concentrations via LC-MS to ensure consistent dosing.
- Pathway mapping: Use transcriptomic or proteomic profiling to identify compensatory mechanisms (e.g., upregulation of alternative repair pathways) that may mask this compound’s effects .
Q. What methodologies are employed to study this compound’s role in androgen receptor (AR) signaling inhibition in prostate cancer?
Methodological Answer:
- Luciferase reporter assays: Quantify AR-dependent transcription in cells treated with this compound vs. AR antagonists (e.g., enzalutamide) .
- ChIP-qPCR: Assess this compound’s impact on AR binding to target gene promoters.
- Cell proliferation assays: Combine this compound with AR pathway inhibitors to evaluate synergistic effects on growth suppression .
Data interpretation must account for this compound’s dual roles in DNA repair and transcriptional regulation.
Q. How can this compound be integrated into studies of synthetic lethality for cancer therapy?
Methodological Answer:
- Genetic screens: Use CRISPR/Cas9 to knock out HR genes (e.g., BRCA1) in cancer cells and test this compound’s lethality in HR-deficient vs. proficient cells.
- Combinatorial therapy: Pair this compound with PARP inhibitors (e.g., olaparib) to exacerbate genomic instability.
- In vivo models: Evaluate tumor regression in xenograft models treated with this compound, using immunohistochemistry to assess DNA damage markers (γH2AX) .
Q. What advanced statistical methods are used to analyze this compound’s dose-dependent effects on DNA repair outcomes?
Methodological Answer:
- Multivariate analysis: Principal component analysis (PCA) or Kullback-Leibler divergence to quantify variance in repair outcomes across this compound concentrations .
- Time-series modeling: Track repair kinetics (e.g., c-MMEJ efficiency over 24–72 hours) to identify temporal dependencies.
- Error analysis: Bootstrap resampling to assess confidence intervals for SDs in modified read percentages .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in this compound’s reported inhibition of ATM activation?
Methodological Answer: Discrepancies may stem from differences in MRN complex stability or assay sensitivity. Solutions include:
- Biochemical reconstitution: Test this compound’s effects on purified MRN complexes in vitro to exclude cellular context variables .
- ATM activity assays: Use phospho-specific antibodies (e.g., p-ATM Ser1981) in Western blots alongside kinase activity assays.
- Genetic rescue: Overexpress wild-type Mre11 in this compound-treated cells to confirm pathway restoration .
Q. What strategies ensure reproducibility of this compound-mediated MRN inhibition across laboratories?
Methodological Answer:
- Standardized protocols: Adopt consensus guidelines for cell culture conditions, this compound stock preparation (e.g., dissolved in DMSO at fixed concentrations), and treatment durations.
- Inter-lab validation: Share datasets (e.g., raw sequencing reads from amplicon analyses) via repositories like GEO or SRA .
- Meta-analysis: Pool data from multiple studies to identify confounding variables (e.g., cell passage number, serum batch effects) .
Q. Methodological Resources
- Data Collection: Guidelines for constructing dose-response curves and normalizing repair efficiencies .
- Experimental Design: FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for framing hypotheses .
- Reporting Standards: Follow Beilstein Journal of Organic Chemistry guidelines for experimental detail and reproducibility .
Comparison with Similar Compounds
Structural Analogs: PFM39, PFM01, PFM03
Derived from mirin’s pseudothiohydantoin core, these compounds exhibit distinct MRE11 inhibition profiles:
PFM39 retains this compound’s exonuclease inhibition but lacks NHEJ disruption, enabling selective HR suppression. PFM01/03, however, shift repair bias toward error-prone NHEJ, offering novel therapeutic angles .
Functional Analogs: PIKK Family Inhibitors
This compound’s upstream DDR inhibition parallels phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors:
Unlike this compound, KU-55933 specifically inhibits ATM kinase without affecting MRN complex function, enabling precise dissection of ATM-dependent pathways .
NHEJ/HR Modulators
This compound’s dual repair pathway inhibition contrasts with agents targeting single pathways:
Key Research Findings
- This compound Rescues Radiosensitization : In p97/VCP-inhibited cells, this compound reverses MRE11-dependent radiosensitization, underscoring its role in modulating DDR outcomes .
- Prostate Cancer Applications : this compound inhibits androgen receptor (AR) transcription in prostate cancer cells (IC₅₀ = 12.5–100 μM) without global DDR disruption, suggesting context-dependent utility .
- Structural Revisions: Initial misassignment of this compound’s structure (Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) delayed mechanistic studies until corrections in 2009 .
Properties
CAS No. |
1198097-97-0 |
---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChI Key |
YBHQCJILTOVLHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mirin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.